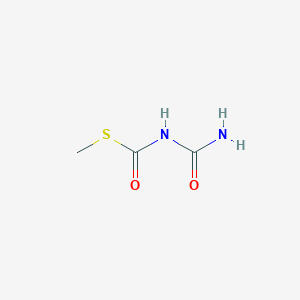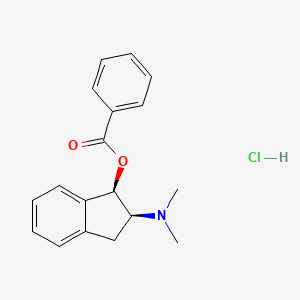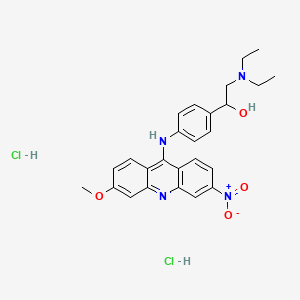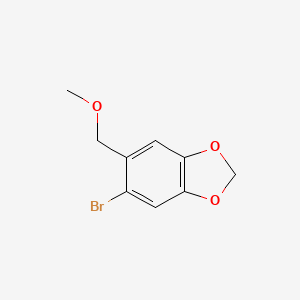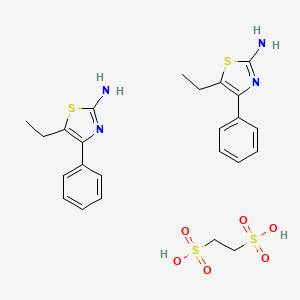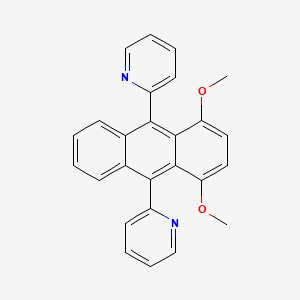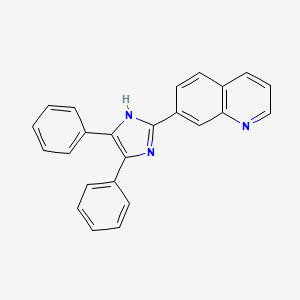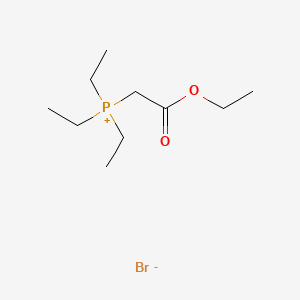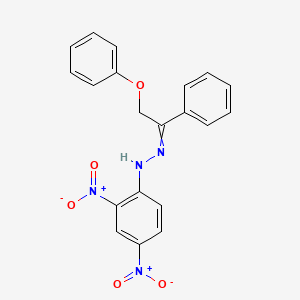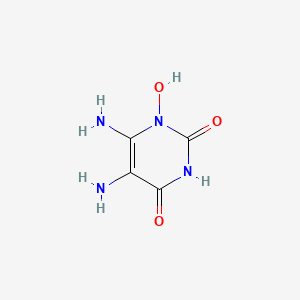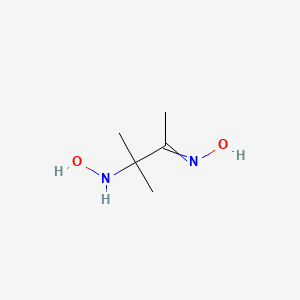
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime typically involves the reaction of a ketone with hydroxylamine. The general reaction can be represented as follows: [ \text{RR’C=O + NH}_2\text{OH} \rightarrow \text{RR’C=N−OH + H}_2\text{O} ] In this case, the ketone used is 2-Butanone, and the reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the highest quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime undergoes several types of chemical reactions, including:
Hydrolysis: The oxime can be hydrolyzed back to the ketone and hydroxylamine under acidic conditions.
Substitution: The oxime group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Reduction: Sodium metal, hydrogenation catalysts.
Hydrolysis: Inorganic acids such as hydrochloric acid.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Reduction: Corresponding amine.
Hydrolysis: Ketone and hydroxylamine.
Substitution: Various substituted oximes depending on the reagents used.
Applications De Recherche Scientifique
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone oxime: Similar structure but lacks the hydroxyamino group.
3-Hydroxy-2-butanone: Similar structure but lacks the oxime group.
3-Methyl-2-butanone oxime: Similar structure but with different substituents.
Uniqueness
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime is unique due to the presence of both the hydroxyamino and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
38870-64-3 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O2/c1-4(6-8)5(2,3)7-9/h7-9H,1-3H3 |
Clé InChI |
DPAMIRDQDRAUKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(C)(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
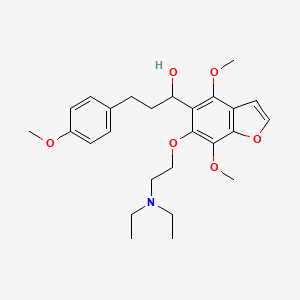
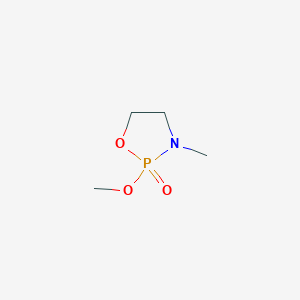
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
